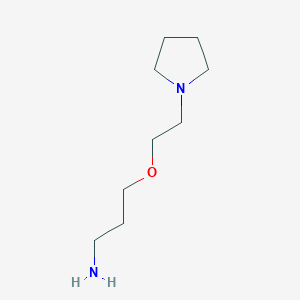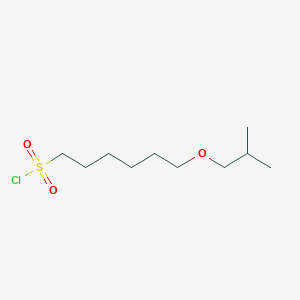![molecular formula C10H8F3NO2 B15324578 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Halogenation: The pyridine ring is halogenated to introduce a reactive site for further functionalization.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Cyclopropanation: The cyclopropyl group is added using methods like cyclopropanation reactions involving diazo compounds or Simmons-Smith reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed:
Pyridine-N-oxide derivatives: Resulting from oxidation reactions.
Amine derivatives: Formed through reduction of the pyridine ring.
Substituted pyridines: Produced via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology: In biological research, 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can be used to develop new drugs targeting various diseases.
Medicine: The compound has shown promise in the development of β-secretase (BACE) inhibitors, which are important in the treatment of Alzheimer's disease. Its ability to modulate enzyme activity makes it a valuable candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, as a BACE inhibitor, it likely interacts with the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid plaques associated with Alzheimer's disease. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
5-(Trifluoromethyl)pyridine-2-carboxylic acid: A closely related compound without the cyclopropyl group.
5-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
5-(Trifluoromethyl)pyridine-2-carboxamide: A derivative with an amide group instead of a carboxylic acid.
Uniqueness: 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid stands out due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. This structural feature may provide enhanced binding affinity or selectivity compared to similar compounds without the cyclopropyl group.
Propiedades
Fórmula molecular |
C10H8F3NO2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(3-4-9)6-1-2-7(8(15)16)14-5-6/h1-2,5H,3-4H2,(H,15,16) |
Clave InChI |
YBPNTHZBAKMFAG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CN=C(C=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




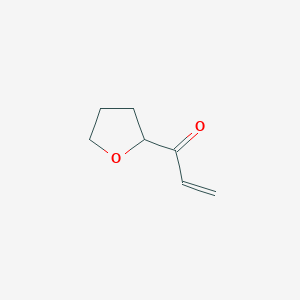
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol](/img/structure/B15324522.png)

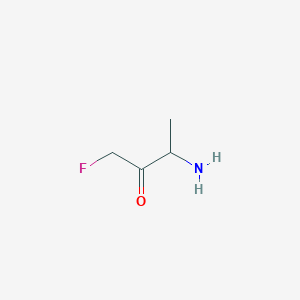


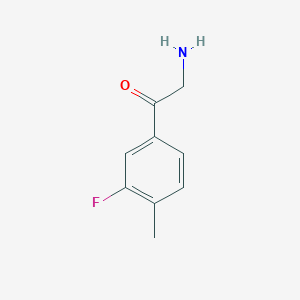
![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)

